N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide
Description
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(4-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2OS2/c1-22-11-4-2-9(3-5-11)6-14(21)19-16-20-15-12(18)7-10(17)8-13(15)23-16/h2-5,7-8H,6H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTULUEATITWOFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)NC2=NC3=C(C=C(C=C3S2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophenol derivative, with a fluorinated benzoyl chloride.
Acetamide Formation: The acetamide moiety is introduced by reacting the thiazole intermediate with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like triethylamine.
Methylthio Substitution:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) on the benzothiazole ring can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: Halogen atoms on the benzothiazole ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving thiazole derivatives.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes and receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide with structurally related benzothiazole-acetamide derivatives, focusing on substituent effects, physicochemical properties, and biological activity.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Physicochemical Properties :
- Fluorine and chlorine substituents (e.g., GB18, GB19) correlate with higher melting points (>295°C) due to increased molecular symmetry and halogen-mediated crystal packing . The target compound’s 4-(methylthio)phenyl group may reduce melting points compared to halogenated analogs, as sulfur-based substituents introduce conformational flexibility .
- HPLC purity for benzothiazole derivatives ranges from 90–98%, with fluorinated compounds (GB18, GB19) showing >95% purity, suggesting synthetic efficiency .
Spectral Characteristics :
- IR spectra of acetamide derivatives consistently show C=O stretches at 1660–1680 cm⁻¹ and NH stretches at 3150–3414 cm⁻¹, confirming amide bond integrity .
- The target compound’s methylthio group would exhibit C-S stretches near 650–700 cm⁻¹, distinct from halogen (C-F: 1150 cm⁻¹; C-Cl: 725 cm⁻¹) or methoxy (C-O: 1250 cm⁻¹) substituents .
Biological Activity: Compounds with electron-withdrawing groups (e.g., -Br, -NO₂) on the phenyl ring demonstrate enhanced antimicrobial activity (MICs: 13–27 µmol/L) due to improved membrane penetration and target inhibition . The target’s methylthio group, an electron-donating substituent, may reduce antimicrobial potency compared to halogenated analogs but could enhance selectivity for sulfur-metabolizing enzymes .
Biological Activity
N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in antibacterial and antifungal applications. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.
Synthesis of the Compound
The compound is synthesized through various chemical reactions involving benzothiazole derivatives. The general synthetic pathway includes:
- Formation of Benzothiazole : Utilizing thiazole and phenyl derivatives.
- Acetylation : Introducing an acetamide group to enhance biological activity.
- Substitution Reactions : Incorporating methylthio groups to improve potency against specific pathogens.
Antibacterial Activity
The antibacterial properties of this compound have been evaluated against various bacterial strains. The results indicate promising activity:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC value of 156.7 µM against Xanthomonas oryzae pv. oryzae (Xoo), outperforming traditional agents like bismerthiazol (230.5 µM) and thiodiazole copper (545.2 µM) .
- Mechanism of Action : Scanning Electron Microscopy (SEM) studies revealed that the compound causes significant damage to bacterial cell membranes, leading to cell lysis at higher concentrations .
Antifungal Activity
In addition to antibacterial properties, the compound's antifungal activity has been assessed:
- Activity Against Fungi : Preliminary tests showed effectiveness against common fungal pathogens, though specific MIC values were not detailed in the available literature.
- Structure-Activity Relationship (SAR) : Variations in the substituents on the benzothiazole core significantly influence the antifungal efficacy, indicating that specific modifications can enhance activity .
Case Studies
- Evaluation Against Plant Pathogens : A study focused on the efficacy of the compound against plant pathogens such as Xanthomonas axonopodis pv. citri and Xanthomonas oryzae pv. oryzicola. The compound exhibited strong antibacterial effects, suggesting its potential use in agricultural applications .
- Nematicidal Activity : The compound also showed nematicidal properties with a mortality rate of 100% at 500 μg/mL against Meloidogyne incognita, indicating its versatility beyond just antibacterial activity .
Data Summary
| Biological Activity | Test Organism | EC50/MIC (µM) | Notes |
|---|---|---|---|
| Antibacterial | Xanthomonas oryzae (Xoo) | 156.7 | Superior to bismerthiazol and thiodiazole copper |
| Antibacterial | Xanthomonas axonopodis | 281.2 | Effective against citrus pathogens |
| Nematicidal | Meloidogyne incognita | 500 | 100% mortality observed |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide?
- Methodology : A multi-step approach is recommended:
- Step 1 : Synthesize the 4,6-difluorobenzo[d]thiazol-2-amine core via cyclization of 2-aminothiophenol derivatives with fluorinated benzaldehydes under acidic conditions (e.g., polyphosphoric acid) .
- Step 2 : Introduce the methylthio-phenylacetamide moiety via nucleophilic substitution or coupling reactions. For example, react 4-(methylthio)phenylacetic acid chloride with the thiazol-2-amine intermediate in anhydrous dichloromethane (DCM) using triethylamine as a base .
- Optimization : Microwave-assisted synthesis (e.g., 80–100°C, 30–60 min) improves reaction efficiency and yield (reported yields: 57–65% for analogous compounds) .
Q. How should researchers validate the purity and structural integrity of this compound?
- Analytical Workflow :
- HPLC : Use reverse-phase C18 columns (e.g., 90–95% purity threshold) with acetonitrile/water gradients. Retention times (RT) for similar compounds range from 3.34–5.21 min .
- NMR : Key signals include:
- 1H NMR : δ 7.2–7.5 ppm (aromatic protons), δ 3.2–3.5 ppm (methylthio group), δ 2.5 ppm (acetamide methyl) .
- 13C NMR : δ 170–175 ppm (amide carbonyl), δ 160–165 ppm (thiazole carbons) .
- Mass Spectrometry : LCMS (ESI+) typically shows [M+H]+ peaks at m/z 423–459 for derivatives .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination, methylthio substitution) influence biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Fluorine atoms at positions 4 and 6 on the benzothiazole enhance metabolic stability and lipophilicity, improving blood-brain barrier penetration in neuroactive compounds .
- Methylthio group (S–CH3) on the phenyl ring increases electron density, potentially enhancing interactions with cysteine-rich enzyme active sites (e.g., α-glucosidase inhibition IC50 ~0.2–0.4 µM in analogs) .
- Experimental Design : Synthesize analogs with Cl, Br, or NO2 substituents and compare inhibition kinetics (e.g., via enzyme assays or surface plasmon resonance).
Q. What computational strategies can predict binding modes of this compound to biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like acetylcholinesterase (PDB ID: 4EY7). Key residues for hydrogen bonding include Ser203 and His447 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Fluorine atoms show strong van der Waals interactions with hydrophobic pockets .
- Validation : Correlate computational binding scores (Kd) with experimental IC50 values from enzyme inhibition assays.
Data Contradiction Analysis
Q. Why do reported IC50 values for similar compounds vary across studies?
- Key Factors :
- Assay Conditions : Variations in pH (e.g., 7.4 vs. 6.8) or ionic strength alter ligand-enzyme interactions .
- Purity : Impurities >5% (e.g., unreacted intermediates) can skew activity measurements. Cross-validate via HPLC and dose-response curves .
- Resolution : Standardize assay protocols (e.g., Tris-HCl buffer, 37°C) and use high-purity compounds (≥95% by HPLC).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
